
2-Cyclohexyl-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-methylpropan-1-ol is an organic compound with the molecular formula C({10})H({20})O. It is a secondary alcohol characterized by a cyclohexyl group attached to the second carbon of a 2-methylpropan-1-ol backbone. This compound is known for its unique structural properties, which contribute to its various applications in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropan-1-ol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of cyclohexylmagnesium bromide with 2-methylpropanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.
Hydroboration-Oxidation: Another method involves the hydroboration of 2-cyclohexyl-2-methylpropene followed by oxidation. This process uses borane (BH(_3)) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H(_2)O(_2)) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-cyclohexyl-2-methylpropanal or further to 2-cyclohexyl-2-methylpropanoic acid. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form 2-cyclohexyl-2-methylpropane using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Cyclohexyl-2-methylpropanal, 2-cyclohexyl-2-methylpropanoic acid.
Reduction: 2-Cyclohexyl-2-methylpropane.
Substitution: 2-Cyclohexyl-2-methylpropyl chloride.
Scientific Research Applications
2-Cyclohexyl-2-methylpropan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: The compound is used in the manufacture of fragrances, flavors, and as a solvent in chemical processes.
Mechanism of Action
The mechanism by which 2-cyclohexyl-2-methylpropan-1-ol exerts its effects involves its interaction with various molecular targets:
Enzymatic Reactions: It can act as a substrate for alcohol dehydrogenases, leading to its oxidation to aldehydes or acids.
Solvent Properties: Its ability to dissolve a wide range of organic compounds makes it useful in industrial applications.
Comparison with Similar Compounds
2-Cyclohexyl-2-methylpropanal: An oxidation product of 2-cyclohexyl-2-methylpropan-1-ol.
2-Cyclohexyl-2-methylpropanoic acid: Another oxidation product.
2-Cyclohexyl-2-methylpropane: A reduction product.
Uniqueness: this compound is unique due to its secondary alcohol structure combined with a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.
Properties
IUPAC Name |
2-cyclohexyl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVYTWAZPRTCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596140 |
Source


|
| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-08-9 |
Source


|
| Record name | 2-Cyclohexyl-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)
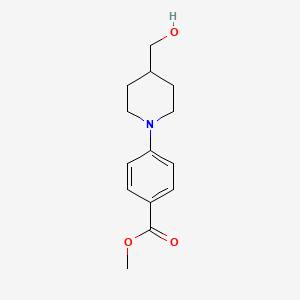
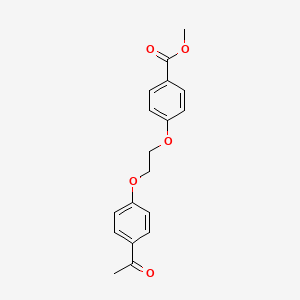

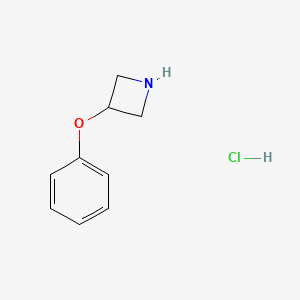
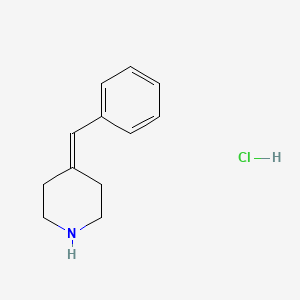
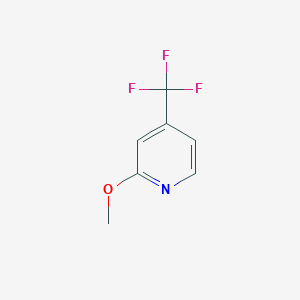
![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)
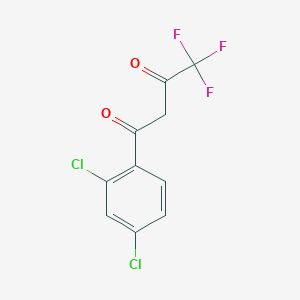
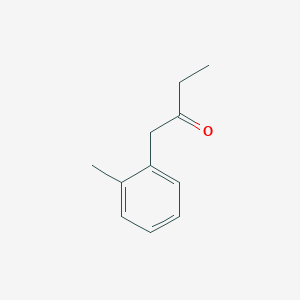
![[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B1358284.png)
![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate](/img/structure/B1358287.png)

